

Unraveling the ATP-Competitive Inhibition of LCB 03-0110: A Technical Guide

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Compound of Interest

Compound Name: LCB 03-0110 dihydrochloride

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This in-depth technical guide explores the core mechanism of action of LCB 03-0110, a potent thienopyridine derivative that has demonstrated significant potential as a multi-tyrosine kinase inhibitor. The primary focus of this document is to elucidate its ATP-competitive mode of inhibition, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism: ATP-Competitive Inhibition

LCB 03-0110 exerts its inhibitory effects by directly competing with adenosine triphosphate (ATP) for binding to the catalytic domain of target kinases. A kinetics assay has confirmed that the inhibition of the active DDR2 tyrosine kinase by LCB 03-0110 is ATP-competitive[1]. This mechanism is characteristic of many small-molecule kinase inhibitors, which bind to the highly conserved ATP-binding pocket, thereby preventing the transfer of a phosphate group from ATP to the substrate protein and blocking downstream signaling.[2][3][4] LCB 03-0110 has been shown to preferentially bind to the active conformation of DDR2, highlighting its potency against the activated form of the kinase.[1]

Quantitative Inhibitory Profile of LCB 03-0110

The inhibitory activity of LCB 03-0110 has been quantified against a range of tyrosine kinases, demonstrating its multi-targeted nature. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.



Target Kinase	IC50 (nM)	Assay Type	Notes	Reference
c-Src	1.3	In vitro kinase assay	Potent inhibition of a key non-receptor tyrosine kinase.	[5][6]
DDR2 (active form)	6	In vitro kinase assay	Demonstrates high potency against the activated form of DDR2.	[1]
DDR2 (non- activated)	145	In vitro kinase assay	Shows preferential inhibition of the active conformation.	[1]

Cellular Target/Process	IC50 (nM)	Cell Line	Assay Type	Reference
DDR1 Autophosphoryla tion	164	HEK293-DDR1b	Cell-based assay	[1]
DDR2 Autophosphoryla tion	171	HEK293-DDR2	Cell-based assay	[1]

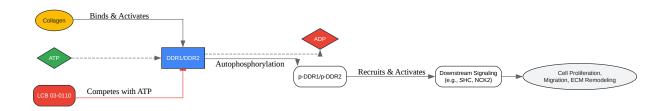
Signaling Pathways Modulated by LCB 03-0110

LCB 03-0110 has been shown to interfere with multiple signaling cascades critical for cell proliferation, migration, and inflammation.

Discoidin Domain Receptor (DDR) Signaling



As a potent inhibitor of DDR1 and DDR2, LCB 03-0110 directly blocks the initial signaling events triggered by collagen binding. This inhibition prevents the autophosphorylation of the receptors and the subsequent recruitment and activation of downstream signaling molecules.



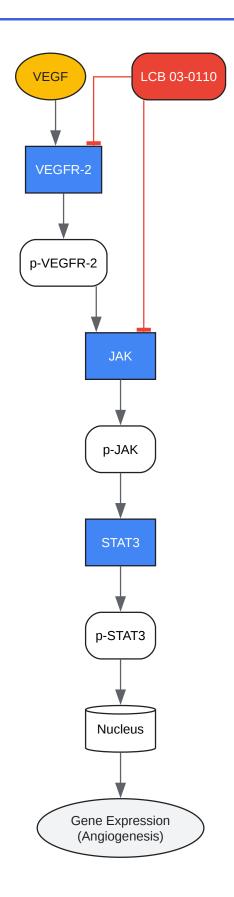
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Caption: DDR Signaling Inhibition by LCB 03-0110.

VEGFR-2 and JAK/STAT3 Signaling

LCB 03-0110 has been identified as an inhibitor of angiogenesis by targeting VEGFR-2 and JAK/STAT3 signaling pathways in endothelial and cancer cells.[7]





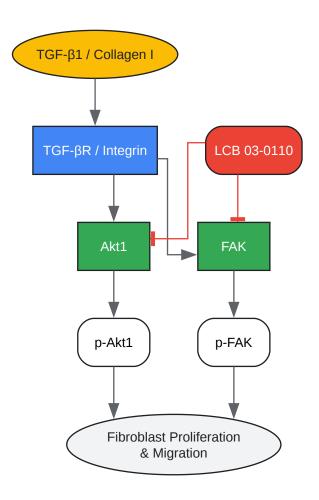
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Caption: Inhibition of VEGFR-2 and JAK/STAT3 Pathways.



TGF-β1-Induced Fibroblast Activation

In primary dermal fibroblasts, LCB 03-0110 suppresses proliferation and migration induced by transforming growth factor $\beta1$ (TGF- $\beta1$) by inhibiting the activation of Akt1 and focal adhesion kinase (FAK).[8]



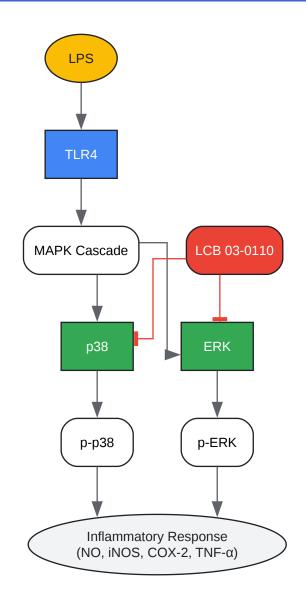
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Caption: Suppression of TGF-β1-induced Fibroblast Activation.

LPS-Induced Macrophage Activation

LCB 03-0110 inhibits the migration and inflammatory responses of macrophages activated by lipopolysaccharide (LPS). This is achieved, in part, by suppressing the phosphorylation of p38 and ERK MAP kinases.[9][10]





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Caption: Inhibition of LPS-induced Macrophage Activation.

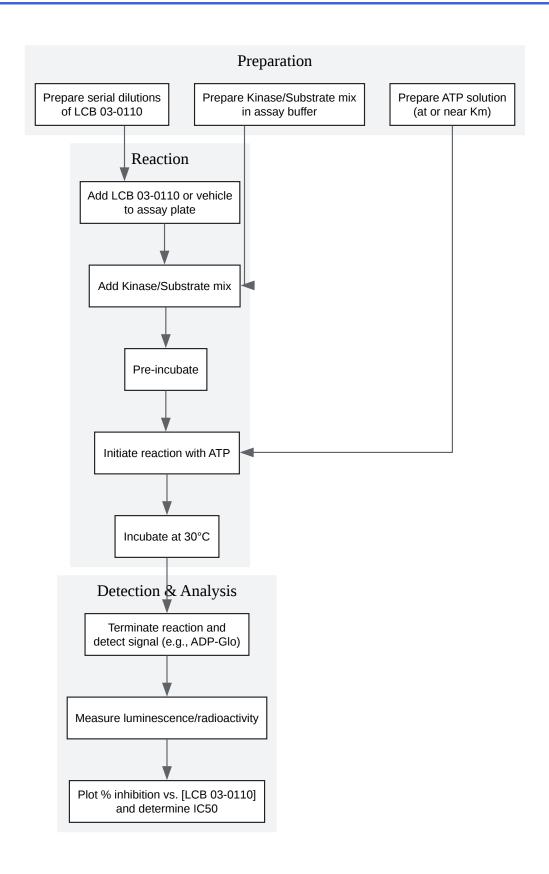
Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from standard laboratory practices and information inferred from the referenced literature.

In Vitro Kinase Inhibition Assay (ATP-Competition)

This assay determines the concentration of LCB 03-0110 required to inhibit 50% of the kinase activity (IC50) and confirms the ATP-competitive mechanism.





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